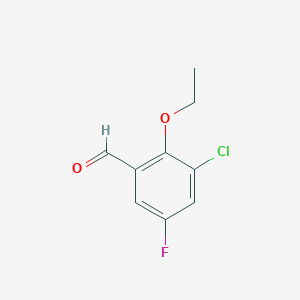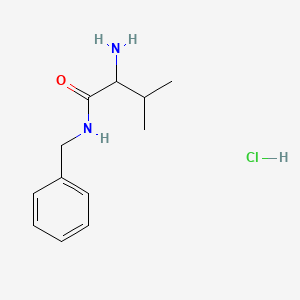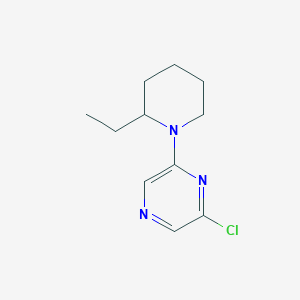
3-氯-2-乙氧基-5-氟苯甲醛
描述
3-Chloro-2-ethoxy-5-fluorobenzaldehyde is a chemical compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 3-Chloro-2-ethoxy-5-fluorobenzaldehyde is 1S/C9H8ClFO2/c1-2-13-9-7 (10)3-6 (5-12)4-8 (9)11/h3-5H,2H2,1H3 . The exact molecular structure can be determined using this code.Physical and Chemical Properties Analysis
3-Chloro-2-ethoxy-5-fluorobenzaldehyde is a liquid at room temperature . Its density is approximately 1.4 g/cm^3 . The exact boiling point is not mentioned in the search results.科学研究应用
合成和化学反应
- 衍生物的合成:3-氯-2-乙氧基-5-氟苯甲醛是合成各种化合物中的关键中间体。例如,周宇(2002)描述了制备2-氯-5-(4-氯-1-甲基-5-三氟甲基-1H-吡唑-3-基)-4-氟苯甲醛的过程,这是除草剂的关键中间体,涉及氧化和水解步骤,总产率为71.6% (Zhou Yu, 2002)。
- 转化为氟苯甲醛:Y. Yoshida和Y. Kimura(1988)展示了使用氟化钾、四苯基磷卤化物和18-冠-6将氯苯甲醛转化为氟苯甲醛,突显了这些化合物在合成含氟衍生物方面的多功能性 (Yoshida & Kimura, 1988)。
生物化学和制药研究
- 放射合成和生物分布研究:M. Glaser等人(2008)使用含氟醛基的假体基团,包括类似于3-氯-2-乙氧基-5-氟苯甲醛的变体,用于合成PET成像的肽。这些研究对于理解新型放射标记剂的生物分布和药代动力学至关重要 (Glaser et al., 2008)。
材料科学和聚合物
- 聚合物亚甲基的合成:A. Hafeez等人(2019)探索了双醛单体的合成及其转化为电导性聚合物亚甲基。该研究使用了4-氟苯甲醛的衍生物,这些衍生物在结构上与3-氯-2-乙氧基-5-氟苯甲醛相关,展示了其在先进材料合成中的潜力 (Hafeez et al., 2019)。
环境和工业应用
- 高浓度废水处理:L. Xiaohong和杭州有限公司(2009)报告了使用大孔树脂处理含芳香族氟化合物的废水,包括2-氯-6-氟苯甲醛的衍生物,突显了这些化合物在环境和工业应用中的重要性 (Xiaohong & Hangzhou, 2009)。
安全和危害
作用机制
Target of Action
Benzaldehyde derivatives are often used as intermediates in the synthesis of various other compounds .
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action of 3-Chloro-2-ethoxy-5-fluorobenzaldehyde. The aldehyde group (-cho) typically allows it to undergo nucleophilic substitution reactions .
Biochemical Pathways
Benzaldehydes can participate in various organic reactions, including condensation reactions and oxidation reactions .
Result of Action
Fluorobenzaldehydes can be used to make a variety of schiff base compounds through a condensation reaction, some of which have antimicrobial properties .
生化分析
Biochemical Properties
3-Chloro-2-ethoxy-5-fluorobenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby influencing the rate of biochemical reactions. The nature of these interactions is often determined by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the target biomolecules .
Cellular Effects
3-Chloro-2-ethoxy-5-fluorobenzaldehyde affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect metabolic pathways by interacting with key enzymes involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3-Chloro-2-ethoxy-5-fluorobenzaldehyde involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can result in conformational changes in the enzyme structure, affecting its activity. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-2-ethoxy-5-fluorobenzaldehyde can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 3-Chloro-2-ethoxy-5-fluorobenzaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact .
Metabolic Pathways
3-Chloro-2-ethoxy-5-fluorobenzaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. The compound’s role in metabolic pathways is crucial for understanding its overall impact on cellular function .
Transport and Distribution
The transport and distribution of 3-Chloro-2-ethoxy-5-fluorobenzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as well as its ability to reach target biomolecules .
Subcellular Localization
The subcellular localization of 3-Chloro-2-ethoxy-5-fluorobenzaldehyde is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The compound’s activity and function are influenced by its localization, as it may interact with different biomolecules in various subcellular environments .
属性
IUPAC Name |
3-chloro-2-ethoxy-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-2-13-9-6(5-12)3-7(11)4-8(9)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQHBZMWPAQIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1394647.png)

![3-[(2-Ethoxyethoxy)methyl]azetidine](/img/structure/B1394652.png)
![3-[(4-Iodobenzyl)oxy]piperidine hydrochloride](/img/structure/B1394653.png)

![2-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394658.png)






![2-{4-[2-(4-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride](/img/structure/B1394669.png)

